molecular formula C6H3BrN2O2S B6183183 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid CAS No. 1784253-43-5

5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

Cat. No. B6183183
CAS RN: 1784253-43-5
M. Wt: 247.1
InChI Key:
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Description

“5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid” is a chemical compound with a molecular weight of 247.07 . It has a similar structure to “2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid” and "Thiazole-5-carboxylic acid" . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI Code is 1S/C6H3BrN2O2S/c7-3-1-9-2-8-4 (6 (10)11)5 (9)12-3/h1-2H, (H,10,11) .


Physical And Chemical Properties Analysis

“5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid” is a powder at room temperature . The compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid involves the synthesis of the imidazo[4,3-b][1,3]thiazole ring system followed by bromination and carboxylation.", "Starting Materials": [ "2-mercapto-1H-imidazole", "2-bromoacetic acid", "sodium hydroxide", "sodium bromide", "sulfuric acid", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium carbonate", "chloroacetic acid", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Synthesis of 2-mercapto-1H-imidazole: React 2-bromoacetic acid with sodium hydroxide to form sodium 2-bromoacetate. React sodium 2-bromoacetate with 2-mercapto-1H-imidazole in the presence of sulfuric acid to form 5-bromoimidazo[4,3-b][1,3]thiazole.", "Bromination: Dissolve 5-bromoimidazo[4,3-b][1,3]thiazole in a mixture of water and ethanol. Add sodium bromide and sodium nitrite to the solution. Add copper(II) sulfate pentahydrate and sodium carbonate to the solution. Stir the solution at room temperature for several hours to form 5-bromoimidazo[4,3-b][1,3]thiazole-7-bromide.", "Carboxylation: Dissolve 5-bromoimidazo[4,3-b][1,3]thiazole-7-bromide in a mixture of water and ethanol. Add chloroacetic acid and sodium borohydride to the solution. Stir the solution at room temperature for several hours to form 5-bromoimidazo[4,3-b][1,3]thiazole-7-acetic acid. React 5-bromoimidazo[4,3-b][1,3]thiazole-7-acetic acid with sodium hydroxide to form 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid." ] }

CAS RN

1784253-43-5

Product Name

5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid

Molecular Formula

C6H3BrN2O2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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